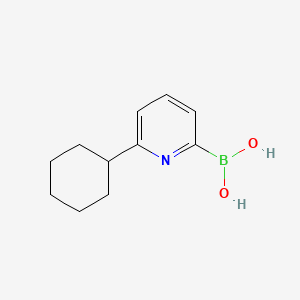
(R)-N-Acetyl-6-fluoro-trp-ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-Acetyl-6-fluoro-trp-ome, also known as (R)-6-Fluoro-N-Acetyl-L-Tryptophan, is an important intermediate for the synthesis of several biologically active compounds. It is a synthetic amino acid that has been used as a building block in the synthesis of several drugs, such as fluoxetine (Prozac) and sertraline (Zoloft). It is also used in the synthesis of some peptide hormones and peptide antibiotics.
科学的研究の応用
Fluorescence Spectroscopy and Radiative Decay Engineering
Fluorescence spectroscopy is pivotal in biochemistry and molecular biology for understanding molecular interactions and processes. Radiative Decay Engineering (RDE) represents an innovative application in this domain, focusing on altering the emission rates of fluorophores by modifying their radiative decay rates. This approach enables the enhancement of fluorescence from molecules with typically low quantum yields, thereby opening new avenues for medical diagnostics and biotechnology. The proximity of fluorophores to metallic surfaces, for instance, can significantly amplify their emission, offering a method to detect "nonfluorescent" molecules and significantly increase photon observability from each fluorophore. This technique holds potential for various applications, including increasing the photostability of fluorophores and modifying excitation rates through increased local fields near metallic surfaces (Lakowicz, 2001).
Crop Phenotyping with Unmanned Aerial Vehicles
Unmanned Aerial Vehicle Remote Sensing Platforms (UAV-RSPs) equipped with various sensors have become crucial in crop phenotyping, which is essential for improving agricultural productivity. By facilitating rapid, non-destructive, high-throughput phenotyping, UAV-RSPs offer a versatile tool for analyzing phenotypic traits in large fields, thereby supporting genomics and phenomics studies. This technology enables flexible operation, on-demand data access, and high spatial resolution, proving instrumental in advancing agricultural research and practices (Yang et al., 2017).
Enhancing Agricultural Productivity with L-Tryptophan
L-Tryptophan (L-TRP) plays a significant role in plant growth and development, acting as a precursor for the plant growth regulator auxin. Exogenous application of L-TRP can stimulate auxin synthesis within plants, leading to improved growth and productivity in agricultural crops. This application is particularly beneficial in environments with insufficient endogenous auxin biosynthesis. L-TRP's application through foliar spray, seed priming, and soil application demonstrates its versatility and effectiveness in enhancing crop yield and productivity, making it a valuable tool in agriculture (Mustafa et al., 2018).
Understanding TRP Channels in Physiology
Transient Receptor Potential (TRP) channels are integral membrane proteins involved in various physiological processes, including sensation, pain perception, and temperature regulation. These channels are characterized by their calcium-permeability and polymodal activation properties, integrating multiple stimuli to modulate cellular functions. Research into TRP channels contributes to our understanding of cellular sensation and guidance, potentially informing the development of therapeutic strategies for treating various sensory disorders (Ramsey et al., 2006).
Small-Molecule Acetylation in Bacterial Physiology
Small-molecule acetylation, mediated by GCN5-related N-acetyltransferases (GNATs), is a critical regulatory mechanism in bacterial cells, influencing gene expression, protein synthesis, detoxification, and virulence. Understanding the structure, function, and substrate diversity of GNATs sheds light on their role in bacterial physiology and their potential as targets for developing new antibacterial therapies. This research area highlights the complexity of acetylation processes and their implications for bacterial function and pathogenicity (Burckhardt & Escalante‐Semerena, 2020).
Safety And Hazards
特性
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJWYGWNKOFQDQ-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712324 |
Source


|
| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Acetyl-6-fluoro-trp-ome | |
CAS RN |
1234842-62-6 |
Source


|
| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)
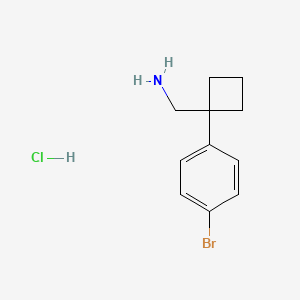
![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)
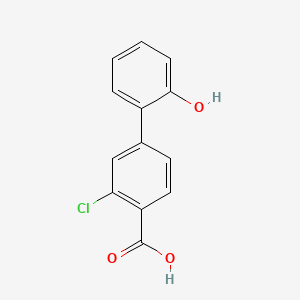


![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
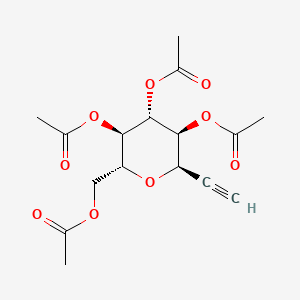
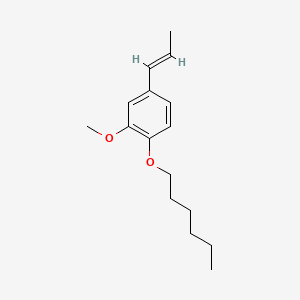
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)


